molecular formula C19H15N3O3 B2480530 N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide CAS No. 1424660-31-0

N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide

Cat. No.: B2480530
CAS No.: 1424660-31-0
M. Wt: 333.347
InChI Key: QMRAOMKGOCQULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a benzofuran carboxamide scaffold linked via a phenyl ring to an ene group bearing both cyano and carbamoyl functional groups. This unique architecture suggests potential as a key intermediate in synthetic organic chemistry or as a candidate for high-throughput screening in drug discovery programs. Heterocyclic compounds containing benzofuran moieties are known to exhibit a wide spectrum of biological activities, making them privileged structures in medicinal chemistry for the development of new therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel synthetic pathways, or investigate its potential interactions with biological targets. Specific research applications must be determined by the qualified investigator. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(3-amino-2-cyano-3-oxoprop-1-enyl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c20-9-15(18(21)23)7-12-1-5-17(6-2-12)22-19(24)13-3-4-14-10-25-11-16(14)8-13/h1-8H,10-11H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRAOMKGOCQULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, cyanoethenyl group, and a carbamoyl substituent. Its molecular formula is C23H20N4O2C_{23}H_{20}N_4O_2, indicating a significant potential for interaction with biological macromolecules.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H20N4O2C_{23}H_{20}N_4O_2
Molecular Weight396.43 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing benzothiazole and benzimidazole nuclei have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of related compounds on three human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results showed that certain derivatives had IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

Table 2: Antitumor Activity Data

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound 5A5496.26 ± 0.33DNA intercalation
Compound 6HCC82720.46 ± 8.63Protein kinase inhibition
Compound 9NCI-H35816.00 ± 9.38Multikinase inhibition

Antimicrobial Activity

In addition to its antitumor effects, this compound has been assessed for antimicrobial properties against various bacterial strains. The results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

Compounds were tested using the broth microdilution method against Escherichia coli and Staphylococcus aureus. Some derivatives showed significant inhibition zones, suggesting potential as antimicrobial agents.

Table 3: Antimicrobial Activity Results

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

The biological activity of this compound is thought to involve multiple mechanisms:

  • DNA Binding : The compound may interact with DNA through intercalation or groove binding, disrupting replication and transcription.
  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth or bacterial metabolism.
  • Signal Transduction Pathways : The modulation of signaling pathways associated with cell proliferation and apoptosis may contribute to its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key compounds from the literature:

Core Heterocycle and Substituent Analysis
Compound Name Core Structure Key Functional Groups/Substituents Potential Applications
Target Compound 1,3-Dihydro-2-benzofuran Carboxamide, carbamoyl-cyanoethenyl, phenyl Protein binding, kinase inhibition
N-[4-(5-Formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide Benzofuran Carboxamide, formylfuran, phenyl Pharmaceutical intermediate
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Dihydro-pyrazole Acetamide, methylsulfanyl, phenyl Crystallography studies
3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide Indazole Carboxamide, methoxy, amino-methylphenyl Bromodomain inhibitor

Key Observations :

  • The target compound’s 1,3-dihydro-2-benzofuran core differs from benzofuran () by an additional hydrogenated ring, increasing rigidity and altering electron distribution .
  • Unlike the methoxy group in ’s indazole derivative, the target’s cyano group reduces steric bulk but increases polarity, which may affect solubility and membrane permeability .
Electronic and Topological Properties

For example:

  • The cyanoethenyl group in the target compound likely creates a localized electron-deficient region, favoring interactions with nucleophilic residues (e.g., lysine or arginine). This contrasts with the electron-rich methoxy group in ’s compound, which may engage in cation-π interactions .
  • The dihydro-benzofuran core’s topology (flattened ring system) could enhance π-stacking compared to the non-hydrogenated benzofuran in .

Research Findings and Implications

Notes

Methodologies : Computational tools like Multiwfn () and crystallographic studies () are essential for elucidating structure-activity relationships .

Limitations : The absence of direct biological data for the target compound necessitates caution in extrapolating functional predictions.

Synthesis Challenges: Introducing the carbamoyl-cyanoethenyl group may require protecting-group strategies to prevent side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for this compound?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling the benzofuran carboxamide core with functionalized phenyl derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzofuran-5-carboxamide to the substituted phenylamine.
  • Cyanoeth-1-en-1-yl group introduction : Employ Knoevenagel condensation between a cyanoacetamide derivative and an aldehyde intermediate under basic conditions (e.g., piperidine catalyst) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: chloroform/methanol) ensures ≥95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the en-1-enyl proton appears as a doublet (δ 6.8–7.2 ppm), while the benzofuran carbonyl carbon resonates at ~165 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.12) and detects isotopic patterns for chlorine/bromine substituents if present .
  • X-ray crystallography : Resolves stereoelectronic effects in the carbamoyl-cyanoeth-1-en-1-yl moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardize assay protocols : Use uniform ATP levels (e.g., 1 mM) and buffer systems (HEPES, pH 7.4).
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
  • Cross-validate with orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293 transfection) to confirm target engagement .

Q. How can computational modeling predict the compound’s interaction with novel pharmacological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR homology models using the cyanoeth-1-en-1-yl group as a hydrogen bond acceptor.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .
  • SAR analysis : Modify the benzofuran substituents (e.g., methoxy vs. nitro groups) to optimize binding affinity .

Q. What experimental designs assess environmental persistence and ecotoxicity?

  • Methodological Answer :

  • Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C; monitor degradation via LC-MS. The carbamoyl group is prone to alkaline hydrolysis .
  • Microcosm assays : Evaluate biodegradation in soil/water systems using ISO 11266 protocols.
  • Ecotoxicity testing : Use Daphnia magna (OECD 202) and Aliivibrio fischeri (ISO 11348) to determine LC₅₀/EC₅₀ values .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Methodological Answer :

  • Optimize reaction conditions : Use anhydrous solvents (e.g., THF) under nitrogen to prevent cyano group hydrolysis.
  • Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings (if applicable) to reduce byproducts.
  • In-line monitoring (ReactIR) : Track intermediate formation and adjust stoichiometry in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.